1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart high thermal stability, chemical resistance, and low surface energy. These properties make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride typically involves the reaction of hept-6-ene-1-sulfonyl fluoride with fluorinating agents. Common fluorinating agents include sulfur tetrafluoride (SF4) and trifluoromethyl hypofluorite (CF3OF). The reaction is usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure precise control over reaction parameters. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters.
Addition Reactions: The double bond in the hept-6-ene moiety can participate in addition reactions with electrophiles, such as halogens and hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Electrophiles: Halogens, hydrogen halides
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonic Acids: Formed by oxidation
Scientific Research Applications
1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and polymers. It is also employed in surface modification to impart hydrophobic and oleophobic properties.
Biology: Utilized in the development of fluorinated biomolecules for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Applied in the production of specialty coatings, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate
Uniqueness
1,2,2,3,3,4,4,5,5,6,7,7-Dodecafluorohept-6-ene-1-sulfonyl fluoride is unique due to its combination of a highly fluorinated backbone and a reactive sulfonyl fluoride group. This combination imparts both high stability and reactivity, making it suitable for a wide range of applications that require both properties.
Properties
CAS No. |
84933-49-3 |
---|---|
Molecular Formula |
C7HF13O2S |
Molecular Weight |
396.13 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,7,7-dodecafluorohept-6-ene-1-sulfonyl fluoride |
InChI |
InChI=1S/C7HF13O2S/c8-1(2(9)10)4(12,13)6(16,17)7(18,19)5(14,15)3(11)23(20,21)22/h3H |
InChI Key |
RSXJPOPHNCXVQB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.